molecular formula C17H15NO2S2 B4752437 3-(3-phenylpropyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione

3-(3-phenylpropyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione

Cat. No. B4752437
M. Wt: 329.4 g/mol
InChI Key: FCJVIBAXNUJYNY-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-phenylpropyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione, commonly known as TDZ, is a synthetic compound that belongs to the thiazolidinedione class of drugs. It is a potent antidiabetic agent that has been extensively studied for its ability to regulate blood glucose levels. TDZ has also been found to possess anti-inflammatory, antioxidant, and neuroprotective properties.

Scientific Research Applications

TDZ has been extensively studied for its antidiabetic properties. It has been found to improve insulin sensitivity, increase glucose uptake, and reduce blood glucose levels in animal models of diabetes. TDZ has also been shown to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. TDZ has been found to possess neuroprotective properties as well. It has been shown to protect against neuronal damage in animal models of Parkinson's disease and Alzheimer's disease.

Mechanism of Action

TDZ acts as an agonist of peroxisome proliferator-activated receptor gamma (PPAR-gamma). PPAR-gamma is a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPAR-gamma by TDZ leads to increased insulin sensitivity, increased glucose uptake, and decreased hepatic glucose production. TDZ also inhibits the production of pro-inflammatory cytokines by activating PPAR-gamma.
Biochemical and Physiological Effects:
TDZ has been found to improve insulin sensitivity, increase glucose uptake, and reduce blood glucose levels in animal models of diabetes. It also reduces hepatic glucose production and improves lipid metabolism. TDZ has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has been found to possess neuroprotective properties as well. TDZ protects against neuronal damage in animal models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

TDZ has several advantages for lab experiments. It is a potent antidiabetic agent that can be used to study glucose and lipid metabolism. It also possesses anti-inflammatory and neuroprotective properties that can be studied in animal models of inflammatory and neurodegenerative diseases. However, TDZ has some limitations as well. It is a synthetic compound that may not accurately reflect the effects of natural compounds. It also has potential side effects that need to be considered when conducting experiments.

Future Directions

There are several future directions for TDZ research. One area of research is the development of more potent and selective PPAR-gamma agonists. Another area of research is the study of TDZ in combination with other drugs for the treatment of diabetes and other diseases. TDZ may also be studied for its potential use in the treatment of inflammatory and neurodegenerative diseases. Further studies are needed to fully understand the potential of TDZ in these areas.

properties

IUPAC Name

(5Z)-3-(3-phenylpropyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S2/c19-16-15(12-14-9-5-11-21-14)22-17(20)18(16)10-4-8-13-6-2-1-3-7-13/h1-3,5-7,9,11-12H,4,8,10H2/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJVIBAXNUJYNY-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN2C(=O)C(=CC3=CC=CS3)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCCN2C(=O)/C(=C/C3=CC=CS3)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-(3-phenylpropyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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